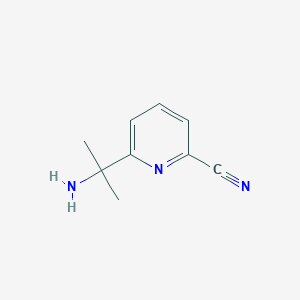

6-(2-Aminopropan-2-yl)picolinonitrile

Description

6-(2-Aminopropan-2-yl)picolinonitrile (CAS: 1192356-37-8) is a pyridine derivative characterized by a cyano group at the 2-position and a 2-aminopropan-2-yl substituent at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₁N₃, with a molar mass of 161.20 g/mol . The compound is often utilized as a hydrochloride salt (CAS: 1192356-22-1) to enhance solubility and stability in pharmaceutical and chemical research . Its structural uniqueness lies in the branched aminoalkyl group, which may influence binding affinity in biological systems, making it a candidate for drug discovery, particularly in kinase inhibition .

Properties

IUPAC Name |

6-(2-aminopropan-2-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,11)8-5-3-4-7(6-10)12-8/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZANLAQECUGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-Aminopropan-2-yl)picolinonitrile, also known as 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile, is a chemical compound that has gained attention for its diverse biological activities and potential therapeutic applications. Its unique structure features a picolinonitrile core with an aminopropyl substitution, which contributes to its interaction with various biological targets.

The biological activity of 6-(2-Aminopropan-2-yl)picolinonitrile is largely attributed to its ability to interact with specific molecular targets and pathways. The aminopropyl group facilitates binding to certain receptors or enzymes, modulating their activity and leading to various biological effects. This compound has been investigated for its potential roles in:

- Enzyme modulation : Interacting with enzymes involved in metabolic pathways.

- Receptor binding : Affecting neurotransmitter receptors which may influence neurological functions.

- Cell signaling : Modulating pathways that regulate cell growth and apoptosis.

Research Findings

Several studies have explored the biological effects of this compound:

- Anticancer Activity : Research indicates that 6-(2-Aminopropan-2-yl)picolinonitrile exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated significant growth inhibition in breast cancer cells, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits by preventing neuronal cell death in models of neurodegenerative diseases.

- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against certain bacterial strains, indicating its potential use in developing new antibiotics.

Case Study 1: Anticancer Activity

A study conducted on the effects of 6-(2-Aminopropan-2-yl)picolinonitrile on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis through caspase activation.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, administration of 6-(2-Aminopropan-2-yl)picolinonitrile significantly reduced cell death and increased the expression of antioxidant enzymes, suggesting a protective role against neurotoxicity.

| Treatment Group | Neuronal Viability (%) |

|---|---|

| Control | 30 |

| Oxidative Stress | 10 |

| Compound Treatment | 50 |

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-(2-Aminopropan-2-yl)picolinonitrile, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| 6-(2-Aminopropan-2-yl)picolinonitrile | Yes | Yes | Yes |

| 6-(Aminomethyl)pyridine | Moderate | No | No |

| Picolinonitrile | Low | No | Moderate |

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 6-(2-Aminopropan-2-yl)picolinonitrile with analogous picolinonitrile derivatives, highlighting structural differences and their implications:

Key Observations :

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound likely has higher aqueous solubility than neutral analogs like 6-methylpicolinonitrile .

- Reactivity: Chloromethyl derivatives () are more reactive in nucleophilic substitutions compared to the stable aminoalkyl group in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.